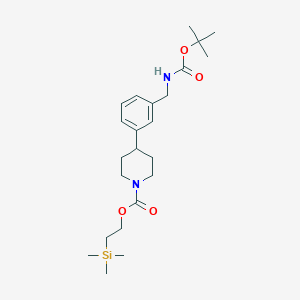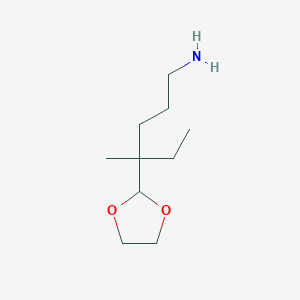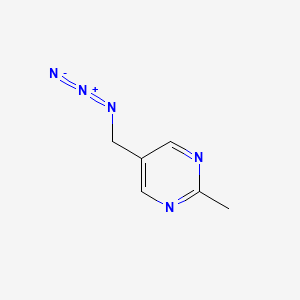
4-(3-((tert-butoxycarbonyl-amino)méthyl)phényl)pipéridine-1-carboxylate de 2-(triméthylsilyl)éthyle
Vue d'ensemble
Description
2-(Trimethylsilyl)ethyl 4-(3-((tert-butoxycarbonyl-amino)methyl)phenyl)piperidine-1-carboxylate is a useful research compound. Its molecular formula is C23H38N2O4Si and its molecular weight is 434.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(Trimethylsilyl)ethyl 4-(3-((tert-butoxycarbonyl-amino)methyl)phenyl)piperidine-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Trimethylsilyl)ethyl 4-(3-((tert-butoxycarbonyl-amino)methyl)phenyl)piperidine-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthèse de produits naturels biologiquement actifs
Des composés ayant des structures similaires ont été utilisés dans la synthèse de produits naturels biologiquement actifs . Par exemple, le tert-butyl 4-[(E)-but-1-én-3-yn-1-yl]-3-{[tert-butyl (diméthyl)silyl]oxy}-1H-indole-1-carboxylate a été synthétisé à partir du 4-bromo-1H-indole commercialement disponible et en utilisant des réactifs simples. Ce composé est un précurseur potentiel de produits naturels biologiquement actifs comme l’Indiacen A et l’Indiacen B .
Synthèse de dipeptides
Des liquides ioniques d’acides aminés protégés par le tert-butoxycarbonyle ont été utilisés dans la synthèse de dipeptides . Ces liquides ioniques sont dérivés d’acides aminés protégés par le tert-butoxycarbonyle (Boc-AAILs) disponibles dans le commerce. Les AAILs protégés résultants ont été utilisés comme matières premières dans la synthèse de dipeptides avec des réactifs de couplage couramment utilisés .
Synthèse totale de composés bioactifs
Des composés ayant des structures similaires ont été utilisés comme réactifs importants dans la synthèse totale de composés bioactifs . Par exemple, le (tert-butyldiméthylsilyloxy)acétaldéhyde a été utilisé dans la synthèse totale du (+)-ambruticin, du (−)-laulimalide, du (−)-salinosporamide A et du (+)-leucascandrolide A .
Développement de PROTACs
Les 4-aryl pipéridines, similaires au composé , ont été utilisées comme lieurs semi-flexibles dans le développement de chimères de ciblage de la protéolyse (PROTACs) . Les PROTACs sont une nouvelle classe de médicaments qui fonctionnent en recrutant une ligase E3 ubiquitine pour marquer une protéine cible en vue de sa dégradation.
Mécanisme D'action
Target of Action
Compounds with similar structures have been used in the synthesis of peptides , suggesting that this compound may interact with amino acids or proteins.
Mode of Action
It is known that the compound contains a tert-butoxycarbonyl (boc) group, which is commonly used in organic chemistry to protect amines . The presence of this group suggests that the compound may interact with its targets by releasing the protected amine under certain conditions, which can then participate in further biochemical reactions.
Biochemical Pathways
The compound is likely involved in the synthesis of peptides, as suggested by its structural similarity to other compounds used in peptide synthesis . The distinctive coupling reagent N,N′-diethylene-N′′-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without addition of base, giving the dipeptides in satisfactory yields in 15 min . This suggests that the compound may play a role in the formation of peptide bonds, which are crucial for the structure and function of proteins.
Result of Action
Given its potential role in peptide synthesis , it may contribute to the formation of proteins, which play crucial roles in various cellular functions.
Action Environment
The action of the compound may be influenced by various environmental factors. For instance, the presence of certain solvents can affect the compound’s solubility and stability . Furthermore, the pH and temperature of the environment may influence the compound’s reactivity and the rate of its interactions with its targets.
Analyse Biochimique
Biochemical Properties
2-(Trimethylsilyl)ethyl 4-(3-((tert-butoxycarbonyl-amino)methyl)phenyl)piperidine-1-carboxylate plays a significant role in biochemical reactions, particularly in the synthesis of peptides and other complex organic molecules. The compound interacts with various enzymes and proteins, facilitating the formation of peptide bonds and other covalent linkages. For instance, it can act as a substrate for proteases and peptidases, which catalyze the cleavage of peptide bonds, thereby aiding in the synthesis and modification of peptides. Additionally, the tert-butoxycarbonyl group serves as a protective group for amino acids, preventing unwanted side reactions during peptide synthesis .
Cellular Effects
The effects of 2-(Trimethylsilyl)ethyl 4-(3-((tert-butoxycarbonyl-amino)methyl)phenyl)piperidine-1-carboxylate on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can inhibit or activate specific signaling pathways by interacting with key signaling molecules, thereby altering the expression of genes involved in cell growth, differentiation, and apoptosis. Furthermore, the compound’s impact on cellular metabolism includes changes in the levels of metabolites and the flux of metabolic pathways, which can affect overall cellular homeostasis .
Molecular Mechanism
At the molecular level, 2-(Trimethylsilyl)ethyl 4-(3-((tert-butoxycarbonyl-amino)methyl)phenyl)piperidine-1-carboxylate exerts its effects through various binding interactions with biomolecules. The compound can bind to enzymes, either inhibiting or activating their catalytic activity. For instance, it may act as an inhibitor of proteases by binding to their active sites, thereby preventing substrate access and subsequent catalysis. Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
The temporal effects of 2-(Trimethylsilyl)ethyl 4-(3-((tert-butoxycarbonyl-amino)methyl)phenyl)piperidine-1-carboxylate in laboratory settings are influenced by its stability and degradation over time. Studies have shown that the compound is relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods. Its long-term effects on cellular function can vary depending on the specific experimental conditions and the duration of exposure. In vitro and in vivo studies have demonstrated that prolonged exposure to the compound can lead to cumulative effects on cellular processes, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 2-(Trimethylsilyl)ethyl 4-(3-((tert-butoxycarbonyl-amino)methyl)phenyl)piperidine-1-carboxylate vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and exert beneficial effects on biochemical reactions and cellular processes. At higher doses, it can induce toxic or adverse effects, including cellular damage, disruption of metabolic pathways, and alterations in physiological functions. Threshold effects have been observed, where the compound’s impact on cellular and biochemical processes becomes more pronounced beyond a certain dosage .
Metabolic Pathways
2-(Trimethylsilyl)ethyl 4-(3-((tert-butoxycarbonyl-amino)methyl)phenyl)piperidine-1-carboxylate is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its conversion and utilization. The compound can be metabolized by enzymes such as cytochrome P450s, which catalyze its oxidation and subsequent breakdown into smaller metabolites. These metabolic reactions can influence the compound’s bioavailability and activity, as well as its overall impact on cellular and biochemical processes .
Transport and Distribution
The transport and distribution of 2-(Trimethylsilyl)ethyl 4-(3-((tert-butoxycarbonyl-amino)methyl)phenyl)piperidine-1-carboxylate within cells and tissues are mediated by various transporters and binding proteins. The compound can be actively transported across cell membranes by specific transporters, facilitating its uptake and accumulation in target cells and tissues. Additionally, binding proteins can sequester the compound within specific cellular compartments, influencing its localization and activity .
Subcellular Localization
The subcellular localization of 2-(Trimethylsilyl)ethyl 4-(3-((tert-butoxycarbonyl-amino)methyl)phenyl)piperidine-1-carboxylate is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. For instance, the compound may be localized to the endoplasmic reticulum, where it can participate in protein synthesis and modification. Alternatively, it may be targeted to the mitochondria, where it can influence metabolic processes and energy production .
Propriétés
IUPAC Name |
2-trimethylsilylethyl 4-[3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]phenyl]piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H38N2O4Si/c1-23(2,3)29-21(26)24-17-18-8-7-9-20(16-18)19-10-12-25(13-11-19)22(27)28-14-15-30(4,5)6/h7-9,16,19H,10-15,17H2,1-6H3,(H,24,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDKXAIFZRDTPKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CC(=CC=C1)C2CCN(CC2)C(=O)OCC[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H38N2O4Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![1-[(3-Chlorophenyl)methyl]-4-hydroxy-3-(3-phenylprop-2-enyl)pyridin-2-one](/img/structure/B1465250.png)

![2-(6-Methoxy[1,5]naphthyridin-4-yl)-1-ethanol](/img/structure/B1465252.png)



![tert-Butyl (3R,8aS)-3-(hydroxymethyl)hexahydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate](/img/structure/B1465261.png)
![3-[(1-methyl-4-nitro-1H-imidazol-5-yl)oxy]aniline](/img/structure/B1465263.png)
